3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide is a complex organic compound that features a combination of fluorine, thiadiazole, azetidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the thiadiazole and azetidine rings, followed by their functionalization and coupling with the pyridine moiety.
Thiadiazole Synthesis: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Azetidine Synthesis: The azetidine ring is often prepared via cyclization reactions involving β-amino alcohols or β-amino halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(3-fluoro-4-methyl-8-oxonaphthyl)acetamide
Uniqueness
3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide is unique due to its combination of fluorine, thiadiazole, azetidine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C12H12FN5OS |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H12FN5OS/c1-7-16-17-12(20-7)18-5-8(6-18)15-11(19)9-2-3-14-4-10(9)13/h2-4,8H,5-6H2,1H3,(H,15,19) |
InChI Key |
NPAPHYGPAWHUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=C(C=NC=C3)F |
Origin of Product |
United States |
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